Cas no 186454-69-3 (Furo2,3-Dpyrimidin-4(3H)-one)

フロ[2,3-d]ピリミジン-4(3H)-オン(Furo[2,3-d]pyrimidin-4(3H)-one)は、複素環式化合物の一種で、フラン環とピリミジン環が縮合した構造を有する。この化合物は医薬品中間体としての応用が注目されており、特に抗ウイルス剤や抗がん剤の開発における重要な骨格構造として利用される。その特異的な構造特性から、標的タンパク質との高い親和性を示し、生体利用効率の向上が期待できる。また、合成経路の最適化により高収率での製造が可能で、安定性に優れるため、創薬研究における信頼性の高い原料として利用価値が高い。

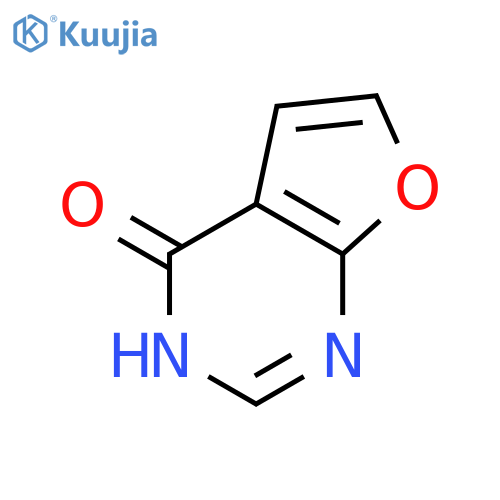

Furo2,3-Dpyrimidin-4(3H)-one structure

商品名:Furo2,3-Dpyrimidin-4(3H)-one

CAS番号:186454-69-3

MF:C6H4N2O2

メガワット:136.108160972595

MDL:MFCD18834319

CID:114817

PubChem ID:18919058

Furo2,3-Dpyrimidin-4(3H)-one 化学的及び物理的性質

名前と識別子

-

- Furo[2,3-d]pyrimidin-4(3H)-one

- 3H-furo[2,3-d]pyrimidin-4-one

- AG-E-35658

- CTK0H1322

- CTK8H3806

- furo[2,3-d]pyrimidin-4(1h)-one

- SureCN2976500

- SureCN7016170

- Furo[2,3-d]pyrimidin-4(1H)-one (9CI)

- 186454-69-3

- AKOS006380675

- SCHEMBL10435709

- DTXSID40596472

- MFCD18834319

- Furo [2,3-d]pyrimidin-4-ol

- Furo[2,3-d]pyrimidin-4(1H)-one(9CI)

- AS-36146

- furo[2,3-d]pyrimidin-4-one

- SCHEMBL2976500

- CS-0171536

- DB-265106

- 3H,4H-furo[2,3-d]pyrimidin-4-one

- Furo2,3-Dpyrimidin-4(3H)-one

-

- MDL: MFCD18834319

- インチ: InChI=1S/C6H4N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9)

- InChIKey: GBRNPUKAAYSNOS-UHFFFAOYSA-N

- ほほえんだ: C1=COC2=NC=NC(=C12)O

計算された属性

- せいみつぶんしりょう: 136.02732

- どういたいしつりょう: 136.027277375g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 54.6Ų

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- PSA: 54.6

Furo2,3-Dpyrimidin-4(3H)-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

Furo2,3-Dpyrimidin-4(3H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F822575-1mg |

Furo[2,3-D]pyrimidin-4(3H)-one |

186454-69-3 | 1mg |

$ 70.00 | 2022-06-04 | ||

| TRC | F822575-10mg |

Furo[2,3-D]pyrimidin-4(3H)-one |

186454-69-3 | 10mg |

$ 365.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1253996-250mg |

Furo[2,3-d]pyrimidin-4(1H)-one (9CI) |

186454-69-3 | 97% | 250mg |

$1005 | 2024-06-06 | |

| TRC | F822575-2mg |

Furo[2,3-D]pyrimidin-4(3H)-one |

186454-69-3 | 2mg |

$ 95.00 | 2022-06-04 | ||

| Enamine | EN300-115325-5.0g |

3H,4H-furo[2,3-d]pyrimidin-4-one |

186454-69-3 | 5.0g |

$2242.0 | 2023-02-18 | ||

| 1PlusChem | 1P00B1O4-1g |

Furo[2,3-d]pyrimidin-4(1H)-one (9CI) |

186454-69-3 | 97% | 1g |

$1615.00 | 2025-02-25 | |

| A2B Chem LLC | AF14580-250mg |

3H,4H-Furo[2,3-d]pyrimidin-4-one |

186454-69-3 | 97% | 250mg |

$604.00 | 2024-04-20 | |

| abcr | AB306886-100 mg |

Furo[2,3-d]pyrimidin-4(3H)-one; 97% |

186454-69-3 | 100mg |

€962.70 | 2023-04-26 | ||

| Enamine | EN300-115325-1.0g |

3H,4H-furo[2,3-d]pyrimidin-4-one |

186454-69-3 | 1.0g |

$854.0 | 2023-02-18 | ||

| Enamine | EN300-115325-2.5g |

3H,4H-furo[2,3-d]pyrimidin-4-one |

186454-69-3 | 2.5g |

$1770.0 | 2023-02-18 |

Furo2,3-Dpyrimidin-4(3H)-one 関連文献

-

Mai A. Mansour,Mamdouh A. Oraby,Zeinab A. Muhammad,Deena S. Lasheen,Hatem M. Gaber,Khaled A. M. Abouzid RSC Adv. 2022 12 8193

186454-69-3 (Furo2,3-Dpyrimidin-4(3H)-one) 関連製品

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:186454-69-3)Furo2,3-Dpyrimidin-4(3H)-one

清らかである:99%

はかる:1g

価格 ($):1240.0